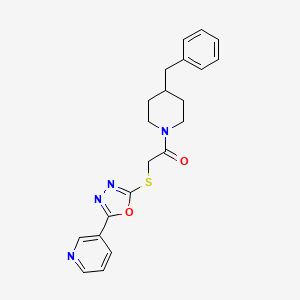

1-(4-Benzylpiperidin-1-yl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Description

Properties

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c26-19(15-28-21-24-23-20(27-21)18-7-4-10-22-14-18)25-11-8-17(9-12-25)13-16-5-2-1-3-6-16/h1-7,10,14,17H,8-9,11-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGSGOZUAAUYSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-benzylpiperidin-1-yl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound consists of a benzylpiperidine moiety linked to a thioether derivative of a pyridinyl oxadiazole. Its structural formula can be represented as follows:

Pharmacological Properties

Research indicates that this compound exhibits multiple pharmacological activities:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of oxadiazole compounds can possess significant antimicrobial properties. For instance, compounds similar to the target molecule have demonstrated efficacy against various bacterial strains and fungal pathogens .

- Neuropharmacological Effects : The benzylpiperidine structure is often associated with neuroactive properties. Compounds with similar structures have been reported to interact with neurotransmitter systems, particularly affecting dopamine and serotonin receptors, which may lead to potential applications in treating neurological disorders .

- Cholinesterase Inhibition : Recent findings suggest that oxadiazole derivatives can act as cholinesterase inhibitors. This activity is crucial for developing treatments for Alzheimer's disease and other cognitive impairments .

The biological activity of this compound may be attributed to its ability to modulate various receptor systems:

- GABA Receptor Modulation : Similar compounds have been shown to interact with GABA_A receptors, either as agonists or antagonists depending on their specific structure and substituents . This suggests that the target compound may also influence GABAergic signaling.

- Dopaminergic and Serotonergic Activity : The piperidine ring's presence suggests potential interactions with dopamine and serotonin transporters, which are critical in mood regulation and reward pathways .

Case Studies

Several studies have evaluated the biological effects of compounds related to or structurally similar to this compound:

Scientific Research Applications

Physical Properties

- Density : Not available

- Boiling Point : Not available

- Melting Point : Not available

Synthesis of the Compound

The synthesis of 1-(4-Benzylpiperidin-1-yl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multi-step reactions starting from readily available precursors. The process often includes:

- Formation of the piperidine ring.

- Introduction of the benzyl group.

- Synthesis of the oxadiazole moiety.

- Coupling reactions to form the final compound.

Reaction Mechanism

The detailed reaction mechanism can be elucidated through various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research has indicated that compounds containing piperidine and oxadiazole moieties exhibit significant antimicrobial activity. Studies have shown that derivatives of this compound demonstrate:

- Antibacterial Activity : Effective against various strains of bacteria including Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : Exhibits action against fungal strains such as Candida albicans.

Case Studies

- Study on Antimicrobial Efficacy :

- Molecular Docking Studies :

Neurological Disorders

The piperidine scaffold has been extensively studied for its role in neurological therapies. Compounds similar to this compound have shown promise as:

- Muscarinic Receptor Antagonists : Potential treatments for conditions such as Alzheimer's disease and schizophrenia .

Anti-inflammatory Effects

Preliminary studies suggest that some derivatives may exhibit anti-inflammatory properties, making them candidates for further investigation in inflammatory diseases.

Chemical Reactions Analysis

Key Chemical Transformations

The compound undergoes several notable reactions due to its functional groups:

Oxadiazole Ring Reactivity

-

Electrophilic substitution : The pyridine substituent at position 5 of the oxadiazole ring may direct electrophilic attack to specific positions.

-

Nucleophilic substitution : The sulfanyl group (-S-) can participate in S–C bond cleavage under strong acidic or basic conditions.

Piperidine Ring Functionalization

Benzylpiperidine undergoes:

-

Alkylation : Reaction with alkylating agents (e.g., formaldehyde derivatives) to form Mannich bases .

-

Acetylation : Substitution of the piperidine nitrogen for ketone formation (as in the ethanone group).

Thioether Bond Reactivity

The thioether linkage (-S-) is susceptible to:

-

Oxidation : Converts to sulfone (-SO₂-) under oxidizing agents like H₂O₂.

-

Reduction : Cleavage to thiol (-SH) using reagents like NaBH₄.

Biological Interactions

Molecular docking studies reveal interactions with enzymes like acetylcholinesterase (AChE) and β-secretase (BACE-1) :

-

AChE binding : The benzyl ring interacts with the acyl-binding pocket (Gly120, Gly121), while the oxadiazole-thione oxygen forms hydrogen bonds with Tyr198.

-

BACE-1 inhibition : Salt bridge interactions with catalytic aspartates (Asp32, Asp228) and π–π stacking with Tyr71.

Stability and Reactivity

The compound’s stability is influenced by:

-

Tautomerism : Oxadiazole-thione can exist in thione-thiol forms, with thione being predominant in solution .

-

pH sensitivity : Basic conditions favor deprotonation of the oxadiazole ring, enhancing nucleophilic reactivity.

Structural Modifications

The compound’s versatility allows for modifications at multiple sites:

-

Oxadiazole substitution : Replacement of pyridin-3-yl with phenyl or other aryl groups.

-

Piperidine functionalization : Introduction of alkyl, amide, or ether groups via alkylation or acylation.

-

Thioether alternatives : Substitution with seleno or telluro analogs for altered reactivity.

This compound exemplifies the interplay between structural complexity and reactivity, making it a valuable tool in both organic synthesis and drug discovery.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Oxadiazole: The target compound’s pyridin-3-yl group on the oxadiazole differs from phenyl (e.g., 4a–g in ) or benzofuran () substituents. In contrast, analogs with pyrimidin-2-ylthio-propyl chains (–3) exhibit extended hydrophobic interactions but may suffer from reduced solubility due to longer aliphatic chains .

Piperidine vs. Piperazine Moieties :

- The benzylpiperidine group in the target compound differs from benzylpiperazine in analogs like 5a (). Piperidine’s saturated six-membered ring offers conformational rigidity, which may enhance receptor binding compared to the more flexible piperazine .

Thioether Linkage :

- The thioether bridge (-S-) in the target compound and its analogs (e.g., 4a–g) improves metabolic stability compared to ether or methylene linkages, as sulfur resists oxidative degradation .

Biological Activity Trends: Electron-withdrawing groups (e.g., -NO₂, -CN in 4g and 4f) on the phenyl ring correlate with increased anticancer activity due to enhanced electrophilicity . Anti-inflammatory activity is maximized in compounds with benzimidazole-oxadiazole hybrids (), whereas the target compound’s pyridinyl group may redirect activity toward kinase or protease inhibition .

Physicochemical Properties

- Melting Points: Derivatives with nitro (4g: 150–152°C) or cyano (4f: 53–56°C) groups exhibit higher and lower melting points, respectively, reflecting differences in crystallinity and intermolecular forces .

- Solubility : The pyridin-3-yl group in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., 4-methoxyphenyl in ) due to nitrogen’s polarity .

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-benzylpiperidin-1-yl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone?

The synthesis typically involves modular coupling of the benzylpiperidine, oxadiazole-thioether, and ethanone moieties. Key steps include:

- Oxadiazole formation : Cyclization of thiosemicarbazides under acidic conditions (e.g., concentrated H₂SO₄) to form the 1,3,4-oxadiazole ring, followed by thioether linkage via nucleophilic substitution .

- Piperidine coupling : Reacting 4-benzylpiperidine with activated carbonyl intermediates (e.g., chloroacetyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography using gradients of n-hexane/EtOAc (e.g., 5:5 v/v) to isolate intermediates, followed by recrystallization from methanol for final product isolation .

Q. How is structural characterization performed for this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H-NMR (CDCl₃) identifies proton environments (e.g., δ 2.11 ppm for methyl groups, δ 7.5–8.1 ppm for aromatic protons). ¹³C-NMR confirms carbonyl (δ ~170–200 ppm) and heterocyclic carbons .

- HPLC : Purity assessment via reverse-phase HPLC (e.g., 95% peak area at 254 nm) with retention time consistency (e.g., 13.036 minutes) .

- Elemental Analysis : Validates empirical formula, though discrepancies (e.g., ±0.3% deviation in C/H/N content) may arise from residual solvents or hygroscopicity; repeat under controlled humidity .

Q. What purification strategies are effective for isolating this compound?

- Chromatography : Use silica gel column chromatography with optimized solvent systems (e.g., n-hexane/EtOAc for polar intermediates) .

- Recrystallization : Methanol or ethanol as solvents to enhance crystalline purity; monitor via melting point consistency .

- TLC Monitoring : Track reaction progress using Rf values (e.g., 0.5 in EtOAc/hexane) to minimize by-product contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalyst Screening : Test alternatives to piperidine (e.g., triethylamine) for oxadiazole cyclization to reduce side reactions .

- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) for coupling steps; DMF may enhance solubility of hydrophobic intermediates .

- Temperature Control : Reflux in anhydrous ethanol (78°C) versus room-temperature stirring to balance reaction rate and decomposition risks .

Q. How should researchers address contradictions in analytical data (e.g., elemental analysis vs. NMR)?

- Case Study : Inconsistent elemental analysis (e.g., C: 68.3% calculated vs. 67.9% observed) may indicate hygroscopicity or incomplete drying. Solutions include:

- Repeated Analysis : Conduct under inert atmosphere (N₂ glovebox) to exclude moisture .

- Complementary Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .

- Thermogravimetric Analysis (TGA) : Detect residual solvents contributing to mass discrepancies .

Q. What experimental designs mitigate stability challenges during storage or assays?

- Degradation Mitigation : Evidence from wastewater studies shows organic compound degradation over 9 hours at ambient temperature. For this compound:

- Cooling Protocols : Store samples at –20°C with desiccants to slow hydrolysis of the oxadiazole ring .

- Light Sensitivity : Shield from UV exposure (amber vials) to prevent photodegradation of the thioether bond .

- Matrix Stabilization : Add antioxidants (e.g., BHT) to biological assay buffers to inhibit oxidative decomposition .

Q. How can substituent modifications enhance biological or physicochemical properties?

- Piperidine Substitution : Replace benzyl with isopropyl (e.g., compound 25 in ) to modulate lipophilicity (logP) and blood-brain barrier penetration .

- Oxadiazole Optimization : Introduce electron-withdrawing groups (e.g., –CF₃) at the pyridinyl position to improve metabolic stability .

- Thioether Alternatives : Test selenoether or ether analogs to compare bioavailability and toxicity profiles .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Intermediate Isolation

Q. Table 2. Stability Assessment Under Variable Conditions

| Condition | Degradation Rate (24 hr) | Major Degradation Pathway | Mitigation Strategy |

|---|---|---|---|

| Ambient Light, 25°C | 15–20% | Thioether oxidation | Amber vials, –20°C storage |

| Aqueous Buffer, pH 7.4 | 30–40% | Oxadiazole hydrolysis | Add 1 mM BHT |

| Dry N₂, –20°C | <5% | None | Standard storage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.